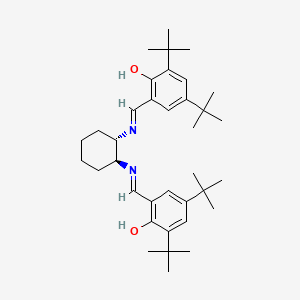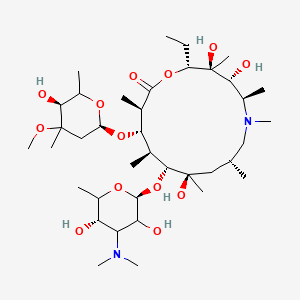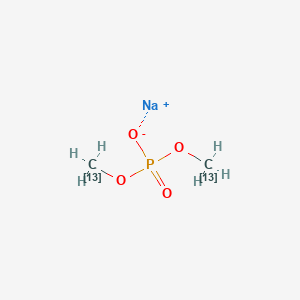
sodium;di(113C)methyl phosphate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a sodium methyl phosphate compound would likely consist of a central phosphorus atom bonded to one methyl group (CH3) and two oxygen atoms, one of which is also bonded to a sodium atom. The presence of the ^13C isotope would mean that the carbon atom in the methyl group has 7 neutrons instead of the usual 6 .
Chemical Reactions Analysis
Phosphate compounds are often involved in a variety of chemical reactions, particularly in biological systems. They can act as acids or bases, and can participate in nucleophilic substitution reactions . The presence of the ^13C isotope could potentially be used to trace the compound’s behavior in these reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “sodium;di(113C)methyl phosphate” would depend on its exact structure. Sodium phosphate compounds are generally soluble in water and have high melting points .
Wissenschaftliche Forschungsanwendungen
Nucleating Agent in Polymer Processing
Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11), a related compound to sodium di(13C)methyl phosphate, is extensively utilized as a nucleating agent in the processing of isotactic polypropylene (iPP). Its impact on iPP crystallization behavior was investigated, revealing that NA-11 epitaxially crystallizes on the iPP substrate at high temperatures, influencing the crystallization and mechanical properties of polypropylene (Yoshimoto et al., 2001).
Catalysis in Biodiesel Production
Sodium phosphate, derived from similar compounds, has been used effectively as a heterogeneous base catalyst for biodiesel production from dairy waste scum oil. Its synthesis from glycerol purification and utilization in biodiesel production underlines its economic benefits and efficiency in catalyzing the transesterification process (Yatish et al., 2018).
Application in Electrochemical Studies
Poly(pyrrole) films with various counter-anions, including sodium phosphate, have been studied for their ion exchange properties during redox transformations. This research is significant for developing new stable sensors, particularly in phosphate buffer saline solutions, indicating potential applications in the field of electrochemistry and material science (Petit et al., 2000).
Use in NMR Spectroscopy
NMR spectroscopy, a powerful tool in chemical and biological research, has utilized sodium phosphate in various studies. For instance, NMR studies have been conducted using sodium phosphate for examining electrolyte exchanges in poly(pyrrole) films and investigating myocardial lesions induced by combined treatments with chlorocortisol and phosphates (Selye & Renaud, 1958).
Role in Metabolic and Pharmaceutical Studies
Sodium phosphate has been applied in metabolic studies, such as tracing carbon flux in biological processes and investigating the impact of sodium phosphate administration on electrolyte disorders in patients. These studies contribute to our understanding of metabolic pathways and the physiological impacts of phosphate compounds (Beloosesky et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;di(113C)methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGRDVWNCARTPS-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OP(=O)([O-])O[13CH3].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016877 | |
| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.016 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Phosphate-13C2 Sodium Salt | |
CAS RN |
157487-95-1 | |
| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)

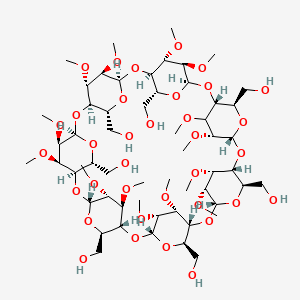
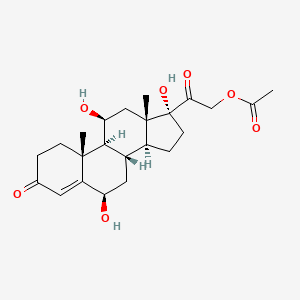

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)

